

Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-2'-methoxyacetophenone

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Compound of Interest

Compound Name: 2-Bromo-2'-methoxyacetophenone

Cat. No.: B031171

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Introduction

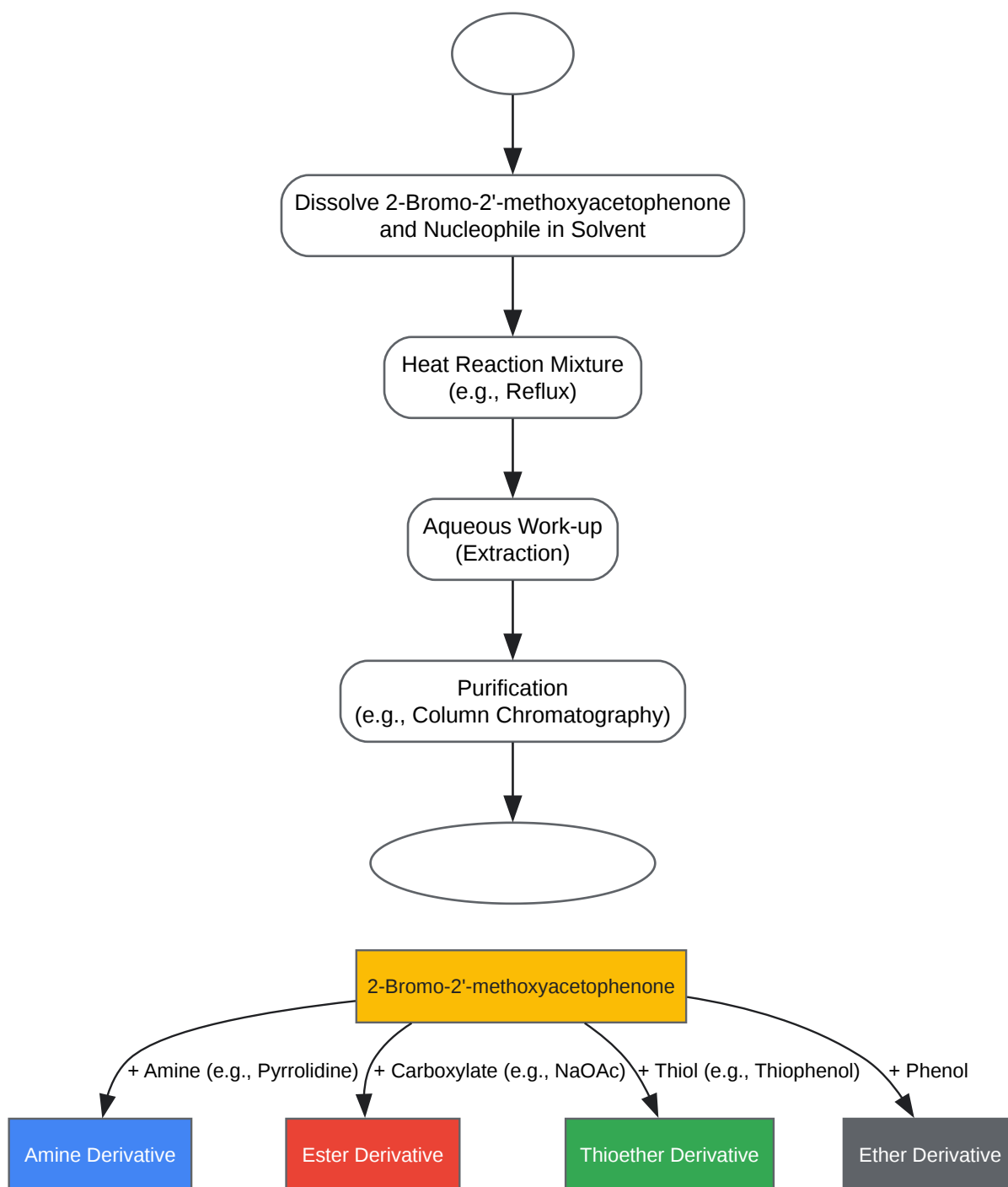
2-Bromo-2'-methoxyacetophenone is a versatile bifunctional molecule featuring a reactive α -bromo ketone moiety. This structural motif makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The presence of the methoxy group on the aromatic ring can also influence the reactivity and properties of the resulting products. These derivatives are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

This document provides detailed experimental protocols for the nucleophilic substitution of **2-Bromo-2'-methoxyacetophenone** with various nucleophiles, including amines, carboxylates, thiophenols, and phenols.

Reaction Mechanism and Workflow

The nucleophilic substitution reactions of **2-Bromo-2'-methoxyacetophenone**, an α -halo ketone, typically proceed via an S_N2 mechanism. In this bimolecular process, the nucleophile directly attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step. The carbonyl group adjacent to the

reaction center enhances the electrophilicity of the α -carbon, facilitating the attack by the nucleophile.



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